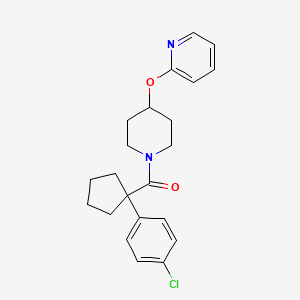
(1-(4-Chlorophenyl)cyclopentyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the compound1-(4-chlorophenyl)cyclopropylmethanone was synthesized and characterized by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data . The synthesis involved the linking of piperazine with 1-(4-chlorophenyl)cyclopropanecarboxylic acid through an amide bond .
Scientific Research Applications
Exposure and Environmental Impact
Research has explored the environmental exposure to various chemicals, including organophosphorus and pyrethroid pesticides, highlighting concerns over their widespread use and potential neurotoxic effects, especially among children. Studies suggest the importance of understanding these exposures for public health policy development (Babina et al., 2012).
Analytical Techniques in Toxicology
Advancements in analytical methods, such as nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been critical in identifying and characterizing new psychoactive substances (NPS) and their metabolites in toxicological investigations, demonstrating their utility in resolving complex cases (Ameline et al., 2019).
Human Exposure to Consumer Product Chemicals
Studies have investigated human exposure to various chemicals found in consumer products, such as phenols and parabens, assessing their presence in biological samples to understand exposure levels and potential health implications. Such research underscores the significance of monitoring these exposures in relation to endocrine disruption and other health outcomes (Watkins et al., 2015).
Pharmacokinetics and Metabolism
Pharmacokinetic studies are essential for understanding how substances are absorbed, distributed, metabolized, and excreted in the body. For instance, research on cannabinoid receptor antagonists provides insights into their metabolic pathways, potentially informing therapeutic uses and safety profiles (Miao et al., 2012).
Toxicological Case Reports
Case reports play a vital role in toxicology by documenting instances of poisoning or adverse effects from chemicals, contributing to safety assessments and therapeutic interventions. These reports can guide clinical practices and regulatory decisions to mitigate risks associated with chemical exposures (Saito et al., 2013).
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2/c23-18-8-6-17(7-9-18)22(12-2-3-13-22)21(26)25-15-10-19(11-16-25)27-20-5-1-4-14-24-20/h1,4-9,14,19H,2-3,10-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZJOJMRAQUDJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2954996.png)


![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methoxyphenyl)methanone](/img/structure/B2955001.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2955004.png)

![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline](/img/structure/B2955008.png)
![7-(2-methoxyphenyl)-6-(thiophen-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2955009.png)
![Methyl 4-[(4-nitrophenyl)sulfanylmethyl]benzoate](/img/structure/B2955011.png)




